molecular formula C7H6N2S B12440541 Thieno[3,2-c]pyridin-6-amine

Thieno[3,2-c]pyridin-6-amine

Cat. No.: B12440541
M. Wt: 150.20 g/mol
InChI Key: NNMYSRKSJHLEOY-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-6-amine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Thieno[3,2-c]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,2-c]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-c]pyridin-6-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

thieno[3,2-c]pyridin-6-amine

InChI

InChI=1S/C7H6N2S/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H,(H2,8,9)

InChI Key

NNMYSRKSJHLEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=NC=C21)N

Origin of Product

United States

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